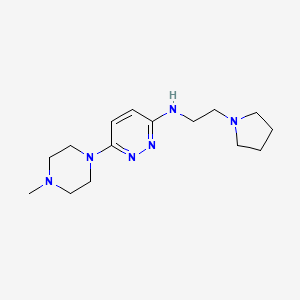
6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a methylpiperazine and a pyrrolidine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazin-3-amine with 1-methylpiperazine and pyrrolidine. The process can be summarized as follows:
Step 1: 6-chloropyridazin-3-amine is reacted with 1-methylpiperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Step 2: The intermediate product is then reacted with pyrrolidine under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine
- 6-(pyrrolidin-1-yl)-9H-purin-2-amine
- 6-(4-Methylpiperazin-1-yl)-1H-indole
Uniqueness
6-(4-Methylpiperazin-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)pyridazin-3-amine stands out due to its dual substitution with both methylpiperazine and pyrrolidine groups, which imparts unique chemical and biological properties. This dual substitution enhances its potential as a versatile scaffold for drug development and other applications.
Properties
CAS No. |
920528-85-4 |
|---|---|
Molecular Formula |
C15H26N6 |
Molecular Weight |
290.41 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-N-(2-pyrrolidin-1-ylethyl)pyridazin-3-amine |
InChI |
InChI=1S/C15H26N6/c1-19-10-12-21(13-11-19)15-5-4-14(17-18-15)16-6-9-20-7-2-3-8-20/h4-5H,2-3,6-13H2,1H3,(H,16,17) |
InChI Key |
FTCXUVNWSZDPEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)NCCN3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


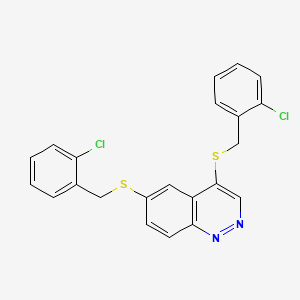


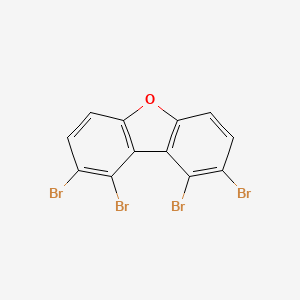

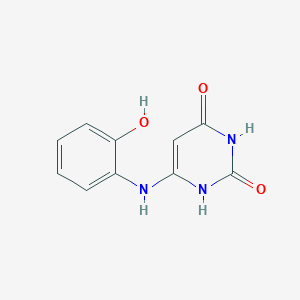
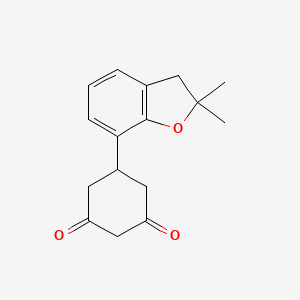
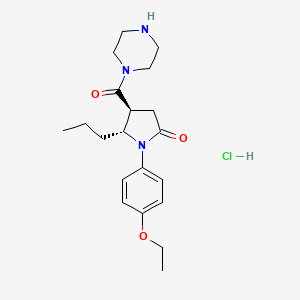
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
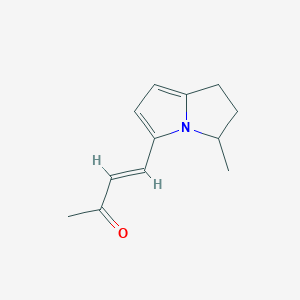

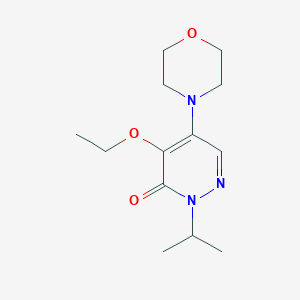
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
